4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate
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Overview
Description
4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential use in the treatment of various diseases.
Mechanism of Action
4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid works by inhibiting the enzyme COX-2, which is responsible for the production of prostaglandins, a group of lipids that play a key role in inflammation. By inhibiting COX-2, this compound acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation in the lungs of cystic fibrosis patients, and improve neuronal function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using this compound acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of neurological disorders, as it has been shown to improve neuronal function in animal models. Additionally, further research is needed to determine the optimal dosage and administration of this compound acid for various diseases.
Synthesis Methods
The synthesis of 4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid involves the reaction of 4-(acetylamino)phenol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Scientific Research Applications
4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, cystic fibrosis, and neurological disorders. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation associated with various diseases.
Properties
IUPAC Name |
(4-acetamidophenyl) 2-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-9(19)17-10-2-5-12(6-3-10)23-15(20)13-7-4-11(18(21)22)8-14(13)16/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPHDFMVJYMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.